Ethyl 5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
Description
Historical Context of Seven-Membered Benzannulated Nitrogen Heterocycles
The development of seven-membered benzannulated nitrogen heterocycles traces its origins to mid-20th-century discoveries in psychopharmacology. The 1955 serendipitous synthesis of chlordiazepoxide (Librium) by Leo Sternbach marked the first practical benzodiazepine derivative, demonstrating the therapeutic potential of benzo-fused azepine systems. Early synthetic routes relied on multistep functionalization of pre-aromatized precursors, often plagued by regioselectivity challenges and over-substitution side reactions.
A paradigm shift occurred with Rick Danheiser’s 1984 benzannulation methodology, which enabled single-step construction of polysubstituted phenolic systems through thermal [2+2] cycloadditions between cyclobutenones and acetylenes. This approach circumvented traditional limitations by generating aromatic rings de novo, as exemplified by the synthesis of benzofurans and indoles from vinylketene intermediates. Subsequent innovations, such as photoinduced Wolff rearrangements of α-diazo ketones, expanded substrate scope to include electron-deficient alkynes, directly enabling access to tetrahydro-benzo[b]azepine cores.
Modern synthetic campaigns leverage cascade cyclization strategies, such as the UiO-66-catalyzed three-component condensation of o-phenylenediamine, dimedone, and aldehydes, which constructs 1,5-benzodiazepine derivatives in solvent-free conditions. These methods highlight the scaffold’s synthetic versatility, with electron-withdrawing groups (e.g., tosyl, carboxylate) modulating ring electronics to favor specific tautomeric forms and reactivity profiles.
Pharmacological Significance of Tetrahydro-1H-Benzo[b]azepine Scaffolds
The tetrahydro-1H-benzo[b]azepine core exhibits broad bioactivity due to its structural mimicry of endogenous neurotransmitters and capacity for target-specific modifications. Key pharmacological attributes include:
CNS Modulation : The scaffold’s planar aromatic system and basic nitrogen atom enable interactions with GABA~A~ receptor subtypes, mirroring the anxiolytic and anticonvulsant profiles of classical benzodiazepines. Substituents at the 4-position (e.g., ethyl carboxylate) enhance blood-brain barrier penetration, while the tosyl group at N-1 stabilizes the boat conformation, optimizing receptor binding.
Antimicrobial Activity : Derivatives bearing halogen substituents (e.g., 8-bromo analogues) demonstrate potent inhibition of bacterial efflux pumps, as evidenced by MIC values ≤2 µg/mL against Staphylococcus aureus and multidrug-resistant Mycobacterium tuberculosis. The electron-deficient azepine ring likely disrupts microbial membrane potential through π-cation interactions.
Oncological Applications : 3-Acyl-substituted variants exhibit submicromolar IC~50~ values in kinase inhibition assays, particularly against BCR-ABL and EGFR mutants. Molecular docking studies suggest the tetrahydro ring system induces a Type II kinase conformation, enabling allosteric control of catalytic activity.
The following table summarizes critical structure-activity relationships for benzo[b]azepine derivatives:
Contemporary synthetic efforts focus on stereochemical control, as exemplified by γ-Fe~2~O~3~@SiO~2~/Ce(OTf)~3~-catalyzed asymmetric cyclizations that yield enantioenriched 1,5-benzodiazepine-2,3-dicarboxylates with 92% ee. These advances underscore the scaffold’s evolving role in addressing antibiotic resistance and undruggable kinase targets.
Properties
IUPAC Name |
ethyl 1-(4-methylphenyl)sulfonyl-5-oxo-3,4-dihydro-2H-1-benzazepine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-3-26-20(23)17-12-13-21(18-7-5-4-6-16(18)19(17)22)27(24,25)15-10-8-14(2)9-11-15/h4-11,17H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNODBEGRDZATSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C2=CC=CC=C2C1=O)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498198 | |
| Record name | Ethyl 1-(4-methylbenzene-1-sulfonyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54620-98-3 | |
| Record name | Ethyl 1-(4-methylbenzene-1-sulfonyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the intermediate 5-oxo-1-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylic acid. This intermediate is then esterified using ethanol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the tosyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
Ethyl 5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences among analogous compounds:
Physical and Chemical Properties
- Solubility : Ethyl esters (e.g., target compound) exhibit moderate solubility in organic solvents (e.g., DCM, THF), whereas methyl esters (e.g., methyl 7-chloro derivative) show improved aqueous solubility .
- Hydrogen Bonding : Tosyl groups form robust hydrogen bonds (S=O···H–N), enhancing crystallinity. Chlorine/bromine substituents introduce halogen bonding, affecting crystal packing .
- Ring Conformation : 5-Oxo substituents induce planar ring conformations, while 2-oxo analogues (e.g., 8-bromo derivative) exhibit puckered geometries due to altered out-of-plane displacements .
Biological Activity
Ethyl 5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate (CAS No. 54620-98-3) is a synthetic organic compound that belongs to the class of benzoazepines. Its unique structure includes a tosyl group and a tetrahydrobenzoazepine ring, contributing to its diverse biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 387.45 g/mol
- Structural Features :
- A bicyclic structure comprising benzene and azepine rings.
- An ethyl ester functional group which enhances solubility and reactivity in organic solvents.
The biological activity of this compound is attributed to its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, influencing pathways involved in signal transduction and metabolic processes. The presence of the tosyl group enhances its ability to participate in nucleophilic substitution reactions, which can lead to the development of more potent derivatives.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness is thought to stem from its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Anticancer Potential
Research has highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells through mechanisms that may involve modulation of gene expression and interference with cell cycle regulation.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme Inhibition | Modulation of enzyme activity in metabolic pathways |
Case Study 1: Antimicrobial Activity
In vitro studies demonstrated that this compound exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be below 50 µg/mL for both pathogens, suggesting strong potential for therapeutic applications in treating bacterial infections.
Case Study 2: Anticancer Activity
A study focused on the compound's effects on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after exposure to concentrations above 20 µM.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key synthetic routes include:
- Preparation of Intermediate : Synthesis begins with the formation of 5-oxo-1-(toluene-4-sulfonyl)-2,3,4,5-tetrahydrobenzo[b]azepine.
- Esterification : The intermediate is then esterified using ethanol under acidic conditions to yield the final product.
Comparison with Similar Compounds
Ethyl 5-oxo-1-tosyl derivatives are compared with other benzoazepines to highlight their unique reactivity profiles:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Ethyl 7-Chloro-5-oxo benzo[b]azepine | Chlorine substituent | Increased potency against cancer |
| Ethyl 6-Methyl benzo[b]azepine | Methyl substituent | Enhanced antimicrobial properties |
Q & A
Q. What are typical synthetic routes for Ethyl 5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate?
The synthesis often involves multistep strategies such as aza-Michael additions , cyclization , and esterification . For example, asymmetric aza-Michael reactions using chiral auxiliaries (e.g., L-homophenylalanine ethyl ester) can introduce stereochemistry. Solvent optimization (e.g., polar aprotic solvents like DMF) is critical for controlling diastereoselectivity. Post-synthesis purification via column chromatography and recrystallization from ethanol or ethyl acetate ensures high purity .
Q. How is X-ray crystallography applied to determine the structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) using instruments like the Bruker Kappa APEXII CCD diffractometer is standard. Data collection involves ω/φ scans and absorption correction (e.g., SADABS). Structural refinement with SHELXL resolves space groups (e.g., monoclinic P2₁/c) and lattice parameters (a, b, c, β). Hydrogen bonding networks are analyzed using programs like ORTEP-3 for visualization .
Q. What purification techniques are recommended post-synthesis?
Column chromatography (silica gel, gradient elution) separates intermediates, while recrystallization from ethanol or ethyl acetate removes impurities. For example, related benzoazepine derivatives are recrystallized to achieve >95% purity, as confirmed by HPLC .
Advanced Research Questions
Q. How do solvent effects influence diastereoselectivity in tetrahydrobenzoazepine synthesis?
Solvent polarity and proticity stabilize transition states during key steps like aza-Michael additions. Polar aprotic solvents (e.g., DMF) enhance diastereoselectivity by reducing proton interference, as observed in the synthesis of benazepril intermediates. Empirical optimization is required to balance reaction rate and selectivity .
Q. What methodologies analyze hydrogen bonding in the crystal lattice?
Graph set analysis (Etter’s formalism) identifies hydrogen-bonding motifs (e.g., N—H⋯O , O—H⋯N ) and classifies them into chains (C), rings (R), or discrete (D) patterns. For instance, zigzag chains along the [001] direction stabilize benzoazepine derivatives, as seen in monoclinic structures .
Q. How are Cremer-Pople parameters used to quantify ring puckering?
The Cremer-Pople method calculates puckering amplitude (q) and phase angle (φ) from atomic coordinates to describe non-planarity in the tetrahydroazepine ring. These parameters reveal conformational flexibility, aiding in understanding steric strain and stability. For five-membered rings, pseudorotation pathways are mapped using these coordinates .
Q. How does SHELXL improve structural refinement for such compounds?
SHELXL refines against high-resolution data, handling challenges like twinning and disorder. It optimizes anisotropic displacement parameters and validates geometric restraints (e.g., bond lengths, angles). For example, final refinement metrics (e.g., R1 = 0.051, wR2 = 0.154) ensure accuracy in benzoazepine derivatives .
Q. What computational tools predict supramolecular assembly in benzoazepine crystals?
Density Functional Theory (DFT) calculations model intermolecular interactions (e.g., π-π stacking, van der Waals forces). Pairwise interaction energies derived from Hirshfeld surface analysis quantify contributions from hydrogen bonds and hydrophobic contacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
